molecular formula C10H17N3O2 B13642296 Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Cat. No.: B13642296
M. Wt: 211.26 g/mol
InChI Key: ZLMHREKXTREORO-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS 92448-14-1) is a heterocyclic compound with the molecular formula C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol . It features a pyrazole ring substituted with a methyl group at the 3-position, a methylamino group at the 2-position of the propanoate backbone, and an ethyl ester moiety.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 2-(methylamino)-3-(3-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C10H17N3O2/c1-4-15-10(14)9(11-3)7-13-6-5-8(2)12-13/h5-6,9,11H,4,7H2,1-3H3

InChI Key

ZLMHREKXTREORO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C=CC(=N1)C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with methylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce different amine derivatives. Substitution reactions can lead to a wide range of substituted pyrazole compounds with varying functional groups.

Scientific Research Applications

Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential pharmacological activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as pyrazole rings, methylamino groups, or ester functionalities. Differences in substituents, molecular weight, and pharmacological relevance are highlighted.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Pharmacological Relevance Reference
Ethyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate (Target) C₁₁H₁₉N₃O₂ 225.29 3-methylpyrazole, ethyl ester, 2-methylamino Intermediate in anticoagulant synthesis
Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate C₁₁H₁₉N₃O₂ 225.29 3,5-dimethylpyrazole (vs. 3-methyl) N/A (structural analog)
Methyl 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate C₁₂H₂₀N₃O₂ 238.31 Butanoate ester (vs. propanoate), extended alkyl chain Discontinued (no reported use)
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate C₁₈H₂₂N₄O₃ 342.40 Benzamido group, pyridin-2-yl substituent Dabigatran impurity (anticoagulant)
Telotristat ethyl (active metabolite) C₂₇H₂₆ClF₃N₆O₃ 575.0 (free base) Chlorophenyl, pyrimidine, trifluoroethoxy groups Treatment for carcinoid syndrome

Key Differences and Implications

Pyrazole Substitution: The target compound’s 3-methylpyrazole contrasts with the 3,5-dimethylpyrazole in its analog . The pyridin-2-yl and benzamido groups in dabigatran-related compounds (e.g., Dabigatran Impurity 21) introduce aromaticity and hydrogen-bonding sites, critical for anticoagulant activity .

Ester Chain Length: Substituting the propanoate ester with a butanoate (as in ) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Pharmacological Activity :

  • The target compound lacks the complex aromatic systems seen in telotristat ethyl or dabigatran intermediates, limiting its direct therapeutic use. However, its simplicity makes it a versatile scaffold for further derivatization .

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